molecular formula C9H12ClN B047978 Cinnamylamine hydrochloride CAS No. 5586-89-0

Cinnamylamine hydrochloride

Cat. No. B047978
CAS RN: 5586-89-0
M. Wt: 169.65 g/mol
InChI Key: RHJVYCBQGSIGEG-KQGICBIGSA-N
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Description

Synthesis Analysis

Cinnamylamine hydrochloride can be synthesized through different methods, one of which involves a two-step reaction starting from cinnamic acid. The first step involves the reaction of cinnamic acid with thionyl chloride to produce cinnamyl chloride. In the subsequent step, cinnamyl chloride reacts with 2-aminoethanol, yielding N-(2-Hydroxyethyl)cinnamamide with a reported yield of 52% under specific reaction conditions (Jing, 2001).

Molecular Structure Analysis

Cinnamylamine and its derivatives have been studied for their molecular structure, particularly in complexes with other molecules. For instance, the three-dimensional structure of cinnamycin (a related compound) complexed with lysophosphatidylethanolamine has been determined, providing insights into the molecular interactions and specificity of ligand binding, illustrating the compound's cylindrical shape and the hydrophobic pocket that accommodates the ligand head group (Hosoda et al., 1996).

Chemical Reactions and Properties

Cinnamylamine hydrochloride and related compounds participate in various chemical reactions, including [2 + 2] and [4 + 2] cycloaddition reactions. These reactions have been explored in the synthesis of pyrrolidine products, demonstrating the compound's versatility in synthetic chemistry (Yamazaki et al., 2016).

Physical Properties Analysis

The specific physical properties of cinnamylamine hydrochloride, such as melting point, boiling point, and solubility, were not directly found in the searched literature. However, these properties are crucial in the practical application and handling of the compound, affecting its storage, stability, and use in various reactions.

Chemical Properties Analysis

Cinnamylamine and its derivatives exhibit several chemical properties, including binding specificity to certain lipids, as illustrated by the specific binding of Ro 09-0198 (cinnamycin) to phosphatidylethanolamine. This binding is characterized by a large binding constant and depends on the experimental conditions, demonstrating the compound's potential for specific molecular interactions (Machaidze et al., 2002).

Scientific Research Applications

Biocatalytic Synthesis of Aromatic Primary Amines (APAs)

  • Scientific Field : Biological Engineering .
  • Application Summary : Cinnamylamine is used as a key intermediate in the chemical industry with numerous applications. Efficient and mild biocatalytic synthesis is an excellent complement to traditional chemical synthesis .
  • Methods of Application : The biocatalytic synthesis of APAs was metabolically regulated by the overexpression or knockout of five native global transcription factors (TFs), the overexpression of eight native resistance genes, and optimization of promoters .
  • Results : The cinnamylamine yield of the best metabolically engineered strain S020 was increased to 90% (9 mM, 1.2 g/L), and the accumulation of cinnamaldehyde was below 0.9 mM .

Biosynthesis of Cinnamylamine

  • Scientific Field : Biotechnology for Biofuels and Bioproducts .
  • Application Summary : Cinnamylamine is an aromatic compound derived from L-phenylalanine, which is used in the synthesis of biologically active molecules, including drugs, and energetic materials .
  • Methods of Application : The biosynthesis of cinnamylamine was achieved using cinnamic acid as the precursor in E. coli using a combinatorial metabolic engineering strategy .
  • Results : By optimizing the substrates and the supply of the cofactors, PLP and NADPH, in the fermentation, the yield of cinnamylamine in engineered E. coli reached 523.15 mg/L .

Synthesis of Antifungal Agent Naftifine

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : Cinnamylamine can be used to synthesize the antifungal agent naftifine for the treatment of infections of Tinea, Trichophyton, and Epidermophyton species .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of cinnamylamine as a key intermediate in the synthesis of naftifine .
  • Results : The results or outcomes obtained are not specified in the source .

Synthesis of Energetic Materials

  • Scientific Field : Materials Science .
  • Application Summary : Cinnamylamine is an essential precursor for energetic compounds that can synthesize energetic materials .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of cinnamylamine as a precursor in the synthesis of energetic materials .
  • Results : The results or outcomes obtained are not specified in the source .

Synthesis of Pyrazines and Quinazolinones

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Cinnamylamine is a valuable starting material for synthesizing bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects, such as pyrazines and quinazolinones .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of cinnamylamine as a key intermediate in the synthesis of pyrazines and quinazolinones .
  • Results : The results or outcomes obtained are not specified in the source .

Synthesis of Dulutvir

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : 2,4-Difluorobenzylamine is a key intermediate of dulutvir, which is a new anti-HIV drug under GlaxoSmithKline (GSK). Cinnamylamine can be used to synthesize 2,4-Difluorobenzylamine .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of cinnamylamine as a key intermediate in the synthesis of dulutvir .
  • Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

While specific safety and hazards information for Cinnamylamine Hydrochloride was not found, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) of the compound for detailed information .

Future Directions

The biosynthesis of cinnamylamine using cinnamic acid as the precursor in E. coli provides a reference for the biosynthesis of other amine compounds and lays a foundation for the de novo synthesis of cinnamylamine . This regulatory process provides a common strategy for regulating the biocatalytic synthesis of other APAs .

properties

IUPAC Name

(E)-3-phenylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJVYCBQGSIGEG-KQGICBIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamylamine hydrochloride

CAS RN

5586-89-0, 17480-08-9
Record name Cinnamylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamylamine hydrochloride, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017480089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-phenylprop-2-en-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-3-phenylprop-2-en-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMYLAMINE HYDROCHLORIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18K2HTU6KP
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
CH WILLIAMS - 1987 - portlandpress.com
… ( 2 m ~ ) in the presence and absence of S-alanine anilide (lo-' M) and at eight concentrations of N-methyl-transcinnamylamine hydrochloride (5 x …
Number of citations: 1 portlandpress.com
CH WILLIAMS - 1984 - portlandpress.com
… The same buffer, but containing 4% (w/v) n-octyl PD-glucopyranoside (octyl glucoside) was used to dissolve the substrate, cinnamylamine hydrochloride. A Cary model 118 …
Number of citations: 3 portlandpress.com
JJP Zhou, B Zhong, RB Silverman - Analytical biochemistry, 1996 - Elsevier
… The final concentrations of E-2,5-dimethoxyE-2,5-Dimethoxycinnamylamine trifluoroacetyl amide cinnamylamine hydrochloride were 20, 41, 82, 123, 164, (0.8g, 2.77 mmol) was added …
Number of citations: 37 www.sciencedirect.com
W Oppolzer - Helvetica Chimica Acta, 1974 - Wiley Online Library
… cinnamylamine hydrochloride, 1.25 g of pyridine arid 5 ml ol CH,CI, was added dropwise a solution of 0.565 g of toluencsulfonylchloride. The reaction mixture was kept at room …
Number of citations: 8 onlinelibrary.wiley.com
B Belleau - Journal of Medicinal Chemistry, 2002 - ACS Publications
Dibenamine under physiological conditions, can be looked upon as a true isostere of sympathomimetic amines (II). From our study, 1 it emerged that all adrenergic blocking agents of …
Number of citations: 29 pubs.acs.org
LRH Klemm, TM McGuire… - The Journal of Organic …, 1976 - ACS Publications
… cis-Cinnamylamine Hydrochloride (3). A mixture of 0.25 g of 5% Pd/BaSOi (Baker), 0.2 ml of synthetic quinoline, and 40 ml of EtOH was agitated in hydrogen gas at 1 atm until the …
Number of citations: 53 pubs.acs.org
GB Irvine, DT Elmore - Biochemical Journal, 1979 - portlandpress.com
… A cold solution of cinnamylamine hydrochloride (5.07g) and N-methylmorpholine (3.3ml) in NNdimethylformamide (50ml) was then added. The mixture was stirred for 2h at -10C and …
Number of citations: 3 portlandpress.com
J Neilan, DN Dowling, LK Dunican - Biochem Soc Trans, 1984 - researchgate.net
… The same buffer, but containing 4% (w/v) n-octyl PD-glucopyranoside (octyl glucoside) was used to dissolve the substrate, cinnamylamine hydrochloride. A Cary model 118 …
Number of citations: 4 www.researchgate.net
HG Richey Jr, LM Moses, MS Domalski… - The Journal of …, 1981 - ACS Publications
… This chloride was converted to the hydrochloride of 3-amino- 1-phenyl- 1-propyne by using a procedure described for the preparation of cinnamylamine hydrochloride.30 The …
Number of citations: 17 pubs.acs.org
FRC BACKWELL, CH WILLIAMS - 1987 - portlandpress.com
… ( 2 m ~ ) in the presence and absence of S-alanine anilide (lo-' M) and at eight concentrations of N-methyl-transcinnamylamine hydrochloride (5 x …
Number of citations: 2 portlandpress.com

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